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Toxicological Profile & Adverse Effects

The toxicity of berberine and its plant sources, such as Berberis vulgaris, has been characterized through

various study models. The table below summarizes the key toxicological findings.

Aspect Findings Notes

| Acute Toxicity (LDs5) | Varies by compound, species, and route [1]: « B. vulgaris root powder (oral, mice):
2600 mg/kg * Berberine (oral, mice): ~329 mg/kg « Berberine HCI (IV, mice): 9.04 mg/kg; (IP, mice): 57.6
mg/kg * Berberine sulfate (IP, rats): 205 mg/kg | Oral toxicity is lower due to poor gastrointestinal absorption
and extensive metabolism [1]. | | Primary Organ Toxicity | Gastrointestinal: Upset, diarrhea, constipation,
gas [1] [2] [3]. Immunotoxicity: Potential for immunotoxicity [1]. Phetotoxicity: Skin reaction to light [1].
Neurotoxicity: Potential for neurotoxicity [1]. Cardiotoxicity: Potential for cardiotoxicity [1]. | GI effects
are the most frequently reported in clinical studies [4] [5]. | | Developmental & Specific Population
Toxicity | Pregnancy: Use with caution; may cause jaundice or more severe conditions in infants [1] [2].
Neonates: Use with caution [1]. G6PD Deficiency: Use with caution; risk of jaundice [1]. | | | Cytotoxicity |
Toxic to both normal and cancer cell lines in a time- and concentration-dependent manner [1]. | The

therapeutic window is crucial for clinical application. |

Clinical Safety and Tolerability
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Data from clinical trials and meta-analyses provide insights into berberine's safety in humans.

o Efficacy and Common Side Effects: A 2024 meta-analysis of 811 NAFLD patients found berberine
effective for improving liver enzymes and lipid profiles, with a favorable safety profile [4]. The most
common adverse events were mild gastrointestinal issues, such as diarrhea, constipation, gas, and
stomach upset [4] [3]. A study on type 2 diabetes patients reported that 34.5% experienced transient GI

side effects, but no functional liver or kidney damage was observed [5].

e Serious but Rare Side Effects: Serious side effects are uncommon but may include low blood
pressure, irregular heartbeat, and liver problems at very high doses [3]. One source notes that sub-

chronic toxicity has been linked to lung and liver damage, indicated by increased ALT and AST levels

[3].

e Drug Interactions: A critical safety concern is berberine's interaction with drugs metabolized by
cytochrome P450 (CYP) enzymes, as berberine inhibits CYP2D6, 1A2, 3A4, 2E1, and CYP2C19 [1].

Use caution with:

o Diabetes medications: May enhance effects, causing low blood sugar (hypoglycemia) [2] [3].

o Blood pressure medications: May lead to very low blood pressure [3].

o Immunosuppressants (e.g., tacrolimus, cyclosporine) and chemotherapy drugs (e.g.,
bosutinib): May increase drug concentrations and risk of toxicity [1] [2].

o Blood thinners, cholesterol medications, and sleep aids: Potential for negative interactions

[2].

Mechanisms of Toxicity and Efficacy

Berberine's effects result from complex interactions at the cellular and molecular levels. The diagram below

illustrates the key pathways involved in its activity and toxicity.
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The diagram shows berberine's primary action through AMPK activation, leading to therapeutic effects,

while its pharmacokinetics and direct actions contribute to adverse outcomes.

Experimental Protocols for Toxicity Assessment

For researchers, the following standardized protocols are foundational for evaluating berberine's safety.

e Acute Oral Toxicity Study: Follow OECD Guideline 423. Administer a single oral dose of berberine

to fasted rodents (e.g., mice or rats). Observe for 14 days for mortality and clinical signs. Calculate the

LDso and conduct necropsy on all animals [1].

¢ Repeated-Dose Toxicity Study (Sub-acute/Sub-chronic): Follow OECD Guideline 408. Administer

berberine daily for 28 days (sub-acute) or 90 days (sub-chronic) to rodents. Monitor clinical signs,

body weight, and food/water consumption. Conduct hematology, cli

histopathological examination of organs [1].
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¢ Developmental Toxicity Study: Follow OECD Guideline 414. Administer berberine to pregnant
animals during organogenesis. Evaluate effects on dams and fetal development, including viability,

weight, and morphological abnormalities [1].

e Clinical Trial Safety Assessment: In human trials, monitor vital signs and regularly test blood for
glucose, liver enzymes (ALT, AST), and kidney function markers. Actively record all adverse events

with severity and causality assessment [4] [5].

Conclusion and Research Outlook

In summary, berberine presents a moderate acute toxicity profile in animal models, with gastrointestinal
disturbances as the most common adverse effect in humans. Its safety is highly dependent on dosage and
duration of use. Critical areas for future research include long-term human safety studies, more precise
elucidation of its organ toxicity mechanisms, and a systematic investigation of its drug interaction

potential in clinical settings.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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